1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with tert-butyl, methyl, and dimethyl groups, as well as two ester functionalities. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of tert-butyl acetoacetate with methylamine, followed by cyclization and esterification steps . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester functionalities allow it to participate in hydrolysis reactions, releasing active intermediates that can modulate biological pathways. The pyrrolidine ring structure contributes to its binding affinity and specificity towards certain targets, influencing its overall biological activity .
Comparison with Similar Compounds
1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate can be compared with similar compounds, such as:
1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate: This compound has a similar structure but lacks the dimethyl substitution on the pyrrolidine ring, which may affect its reactivity and biological activity.
1-tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate: This compound differs in the position of the oxo group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(16)18-6)8(15)7-13(14,4)5/h9H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGYRPMFYJYBMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(N1C(=O)OC(C)(C)C)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.